5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride
Description
Properties
Molecular Formula |
C15H22Cl2N4S |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
5-methyl-N-[4-(piperidin-4-ylmethyl)pyridin-2-yl]-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H20N4S.2ClH/c1-11-10-18-15(20-11)19-14-9-13(4-7-17-14)8-12-2-5-16-6-3-12;;/h4,7,9-10,12,16H,2-3,5-6,8H2,1H3,(H,17,18,19);2*1H |
InChI Key |
LTGIUSUNOGMTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC2=NC=CC(=C2)CC3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Hantzsch–Traube Thiazole Formation
The 5-methylthiazol-2-amine scaffold is synthesized via condensation of α-haloketones with thiourea derivatives.
- Reactant Preparation :
- Cyclization :
- The α-haloketone is added dropwise to the thiourea solution under reflux (78–100°C, 3–8 h).
- Neutralization with NaHCO₃ yields the thiazole-2-amine as a precipitate.
Example :
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | EtOH, reflux, 6 h | 82% |
| Purification | Silica gel (DCM:MeOH 95:5) | 95% |
Key Data :
Pyridine-Piperidine Intermediate Synthesis
Piperidine Functionalization
- Reactants :
- Pyridine-4-carbaldehyde (1 eq) and piperidine (1.2 eq) in methanol.
- NaBH₃CN (1.5 eq) added at 0°C.
- Reaction :
- Stirred at 25°C for 12 h.
- Evaporated and purified via column chromatography (DCM:MeOH 9:1).
Bromination of Pyridine
- 4-Piperidinylmethylpyridine is treated with NBS (1.1 eq) in CCl₄ under light (12 h).
- Yield : 65% (4-bromopyridine intermediate).
Coupling Thiazole and Pyridine Moieties
Buchwald–Hartwig Amination
Conditions :
- Catalyst : Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%).
- Base : KOtBu (2 eq) in toluene at 110°C (12 h).
Example :
| Reactant | Product Yield |
|---|---|
| 5-Methylthiazol-2-amine | 88% |
Characterization :
Dihydrochloride Salt Formation
Acidification :
- The free base (1 eq) is dissolved in anhydrous EtOH.
- HCl (2.2 eq, 4M in dioxane) is added dropwise at 0°C.
- Precipitate filtered and washed with cold EtOH.
Purity : >99% (HPLC).
Optimization and Challenges
Solubility Issues
Byproduct Formation
Industrial-Scale Considerations
- Continuous Flow Reactors : Reduce reaction time from 8 h to 30 min for cyclization steps.
- Cost Analysis :
Step Cost per kg (USD) Thiazole synthesis 1,200 Salt formation 300
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds containing thiazole and pyridine moieties often exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | < 0.5 µg/mL | |
| Escherichia coli | < 1 µg/mL | |
| Candida albicans (fungal) | < 1 µg/mL |
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of this compound against multidrug-resistant pathogens, demonstrating significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid. The results suggest that modifications to the thiazole ring enhance antibacterial efficacy, indicating a promising avenue for developing new antimicrobial agents.
Anticancer Applications
The anticancer potential of 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride has been explored in various cancer cell lines. In vitro studies have shown that compounds with similar structural features exhibit cytotoxicity against:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 10 µM | Induction of apoptosis |
| MCF7 (breast cancer) | 12 µM | Cell cycle arrest |
| HT1080 (fibrosarcoma) | 8 µM | Apoptosis induction |
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations as low as 8 µM. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Computational Studies
Computational docking studies have been employed to predict the interaction of this compound with target proteins involved in bacterial resistance and cancer progression. These studies indicate strong binding affinities, suggesting that this compound could serve as a lead for further drug development.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as cell signaling, DNA replication, and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several thiazol-2-amine derivatives, differing primarily in substituents and salt forms. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives
Key Observations:
Structural Variations: The target compound’s piperidin-4-ylmethyl group distinguishes it from analogs like GSK1570606A (fluorophenylacetamide) and ADX88178 (pyrimidine-pyrazole). Unlike ADX88178, which lacks a salt form, the dihydrochloride formulation of the target compound likely improves solubility and oral bioavailability .
Biological Activity: ADX88178’s sub-nanomolar EC50 for mGlu4 highlights the potency of thiazol-2-amine derivatives as allosteric modulators. The target compound’s piperidine moiety may confer similar or divergent receptor selectivity . GSK analogs (e.g., GSK735826A) with bulkier substituents (e.g., dioxolobenzothiazole) may exhibit reduced metabolic stability compared to the target compound’s compact piperidine group .
Physicochemical Properties :
- The compound in forms a chiral crystal structure despite being achiral, underscoring the role of substituents (e.g., dihydrobenzofuran) in solid-state packing. The target compound’s dihydrochloride salt may adopt distinct crystallographic behavior, influencing stability and formulation .
Research Findings and Implications
Pharmacokinetic Advantages :
The dihydrochloride salt of the target compound likely outperforms free-base analogs (e.g., ADX88178) in solubility and dissolution rates, critical for in vivo efficacy .
Target Engagement :
While direct data on the target compound’s activity is absent, the piperidine group’s basic nitrogen may facilitate interactions with acidic residues in enzyme active sites or allosteric receptor pockets, as seen in kinase inhibitors or GPCR modulators .
Synthetic Feasibility : The compound’s synthesis likely parallels methods for analogous thiazol-2-amine derivatives, involving nucleophilic substitution or palladium-catalyzed coupling (e.g., ’s synthesis route) .
Biological Activity
5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H22Cl2N4S |
| Molecular Weight | 361.3 g/mol |
| IUPAC Name | 5-methyl-N-[4-(piperidin-4-ylmethyl)pyridin-2-yl]-thiazol-2-amine; dihydrochloride |
| InChI Key | IWUVZVIRPBAWMV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC2=CC=CC(=N2)CC3CCNCC3.Cl.Cl |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and the introduction of piperidine and pyridine moieties. The use of specific catalysts and solvents is crucial for optimizing yield and purity during synthesis .
Anticancer Properties
Research indicates that compounds similar to 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride exhibit notable anticancer activities. For instance, derivatives containing thiazole structures have shown significant inhibition of cancer cell growth through mechanisms involving the inhibition of Na+/K(+)-ATPase and Ras oncogene activity . Such activities are particularly relevant in glioma and non-small-cell lung cancer models.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating neurodegenerative diseases and gastrointestinal disorders .
Antibacterial and Antifungal Activities
Studies have demonstrated that thiazole derivatives possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The presence of piperidine in the structure enhances these bioactivities, making it a candidate for developing new antibacterial agents .
The biological activity of 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride is believed to involve its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, leading to a cascade of biochemical events that contribute to its therapeutic effects .
Case Studies
- Anticancer Activity : A study evaluated various thiazole derivatives for their anticancer properties, revealing that certain compounds significantly inhibited cell proliferation in glioma cell lines, demonstrating a mechanism independent of pro-apoptotic resistance .
- Enzyme Inhibition : Another investigation assessed the enzyme inhibitory effects of synthesized compounds similar to 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride, highlighting their potential in treating conditions associated with elevated enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
